molecular formula C9H19N3O2 B13396630 Nalpha-Acetyl-L-lysine-N-methylamide

Nalpha-Acetyl-L-lysine-N-methylamide

Cat. No.: B13396630
M. Wt: 201.27 g/mol
InChI Key: FECUPDBTEVPIIE-UHFFFAOYSA-N
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Description

Nalpha-Acetyl-L-lysine-N-methylamide is a derivative of the amino acid lysine It is characterized by the presence of an acetyl group at the N-terminal and a methylamide group at the C-terminal

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nalpha-Acetyl-L-lysine-N-methylamide typically involves the acetylation of L-lysine followed by the introduction of a methylamide group. The process begins with the protection of the amino group of L-lysine, followed by acetylation using acetic anhydride. The protected intermediate is then deprotected, and the resulting compound is reacted with methylamine to form this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

Nalpha-Acetyl-L-lysine-N-methylamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

Nalpha-Acetyl-L-lysine-N-methylamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Nalpha-Acetyl-L-lysine-N-methylamide involves its interaction with specific molecular targets. The compound binds to the active sites of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Nalpha-Acetyl-L-lysine-N-methylamide is unique due to the presence of both acetyl and methylamide groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in specific research applications where these functional groups play a crucial role .

Properties

IUPAC Name

2-acetamido-6-amino-N-methylhexanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O2/c1-7(13)12-8(9(14)11-2)5-3-4-6-10/h8H,3-6,10H2,1-2H3,(H,11,14)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FECUPDBTEVPIIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCCCN)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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